Tetradecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate
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Overview
Description
Tetradecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate is a complex organotin compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a tin atom bonded to a tetradecyl group, two dodecyl groups, and a 7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate moiety. The presence of sulfur and oxygen atoms in the structure contributes to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate typically involves the reaction of tetradecyl alcohol with a stannous chloride precursor in the presence of dodecyl mercaptan and an oxidizing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of intermediate organotin compounds, which subsequently react with the dodecyl mercaptan to yield the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified using techniques such as distillation and recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted organotin compounds.
Scientific Research Applications
Tetradecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of tetradecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, its amphiphilic nature allows it to interact with lipid bilayers, affecting membrane permeability and stability.
Comparison with Similar Compounds
Similar Compounds
- Tetradecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate
- 2-ethylhexyl 10-ethyl-4,4-dimethyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate
- Tetradecyl 4,4-dibutyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate
Uniqueness
Tetradecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate is unique due to its specific combination of alkyl groups and the presence of both sulfur and oxygen atoms in its structure. This unique composition imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
83833-23-2 |
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Molecular Formula |
C56H112O4S2Sn |
Molecular Weight |
1032.3 g/mol |
IUPAC Name |
tetradecyl 2-[didodecyl-(2-oxo-2-tetradecoxyethyl)sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C16H32O2S.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15-19;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*19H,2-15H2,1H3;2*1,3-12H2,2H3;/q;;;;+2/p-2 |
InChI Key |
SHFPDFWVAJUICV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
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